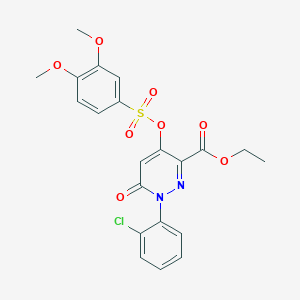

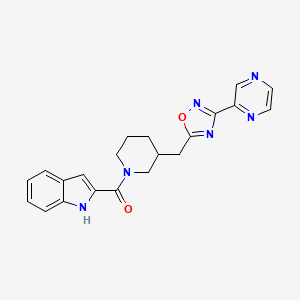

![molecular formula C13H11FO2 B2672096 [2-(4-Fluorophenoxy)phenyl]methanol CAS No. 70764-39-5](/img/structure/B2672096.png)

[2-(4-Fluorophenoxy)phenyl]methanol

概要

説明

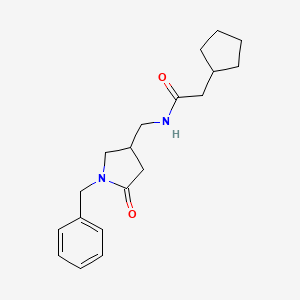

“[2-(4-Fluorophenoxy)phenyl]methanol” is a chemical compound with the empirical formula C13H11FO2 . It has a molecular weight of 218.22 .

Molecular Structure Analysis

The molecular structure of “[2-(4-Fluorophenoxy)phenyl]methanol” can be represented by the SMILES string FC1=CC=C(C=C1)OC2=CC=C(CO)C=C2 . The InChI key for this compound is CDHGTLMRIKSFII-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“[2-(4-Fluorophenoxy)phenyl]methanol” is a solid compound . The compound is stored at room temperature and it’s in liquid form .科学的研究の応用

Chemosensor Development

A phenyl thiadiazole-based Schiff base receptor was developed for turn-on fluorescent, colorimetric detection of Al3+ ions. The chemosensor showed quick responses, excellent selectivity, and sensitivity towards Al3+ ions, demonstrating potential applications in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).

Proton Exchange Membranes

Research into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cells highlighted the potential of such materials in energy technology. These materials demonstrated high proton conductivity, suggesting their utility in fuel cell applications (Kim, Robertson, & Guiver, 2008).

Interaction with Alcohols

A study on the interaction of alcohols with 4-fluorophenylacetylene and 2-fluorophenylacetylene through infrared-optical double resonance spectroscopy indicated that fluorine substitution on the phenyl ring alters hydrogen bonding behavior. This finding is relevant for understanding molecular interactions in various solvents (Maity, Maity, & Patwari, 2011).

Enzymatic Oxidative Polymerization

The enzymatic oxidative polymerization of 4-fluoroguaiacol was investigated, producing a novel material with fluorescent properties. This process, involving defluorination, highlights the potential of enzymatic methods in creating new materials with unique optical properties (López et al., 2014).

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol revealed its potential for further chemical and material science investigations. The study detailed the compound's structure, offering insights into its chemical behavior (Liang, 2009).

Safety and Hazards

“[2-(4-Fluorophenoxy)phenyl]methanol” is classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

[2-(4-fluorophenoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUOIWVHXSPAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Fluorophenoxy)phenyl]methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

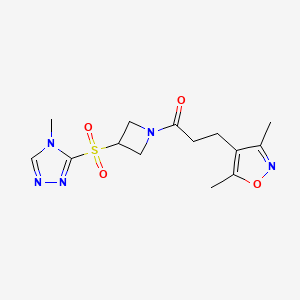

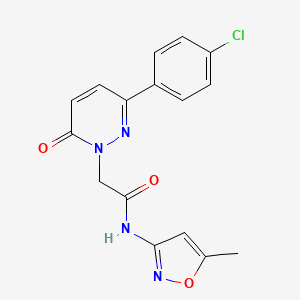

![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)

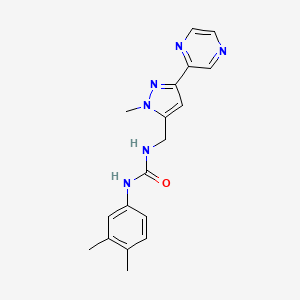

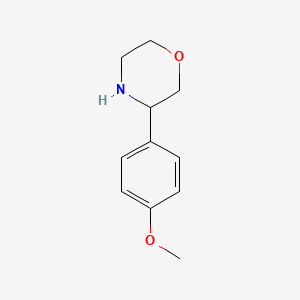

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)

![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)

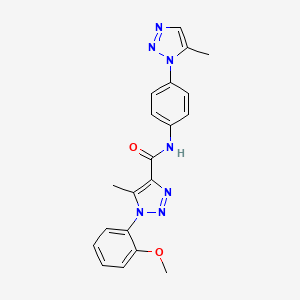

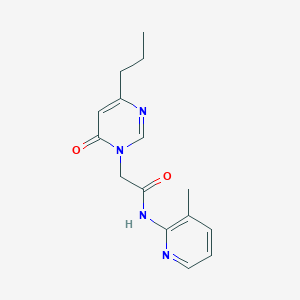

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)